Cas no 1072145-33-5 (ERRα antagonist-1)

ERRα antagonist-1 structure
Nome do Produto:ERRα antagonist-1
N.o CAS:1072145-33-5
MF:C21H19N3S2
MW:377.525661706924
MDL:MFCD17676143
CID:1040185
ERRα antagonist-1 Propriedades químicas e físicas
Nomes e Identificadores
-
- N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
- AK-88179
- ANW-67483
- CTK8C1944
- KB-258136
- N-(11H-dibenzo[1,2-a:1',2'-e][7]annulen-11-yl)-3-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-thiazolidin-2-imine
- C21H19N3S2
- (Z)-N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
- 1518AA
- (2Z)
- ERR
- A antagonist-1
- ERRα antagonist-1
-
- MDL: MFCD17676143
- Inchi: 1S/C21H19N3S2/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)23-21-24(12-14-26-21)20-22-11-13-25-20/h1-10,19H,11-14H2/b23-21-
- Chave InChI: OWLQZFQCFCNPKV-LNVKXUELSA-N
- SMILES: S1C([H])([H])C([H])([H])N(C2=NC([H])([H])C([H])([H])S2)/C/1=N/C1([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 26
- Contagem de Ligações Rotativas: 2
- Complexidade: 588
- Superfície polar topológica: 78.6
ERRα antagonist-1 Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H332-H335
- Declaração de Advertência: P261-P280-P305+P351+P338
- Condição de armazenamento:Sealed in dry,2-8°C
ERRα antagonist-1 Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159170-250mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 250mg |
$448 | 2023-11-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11230-25mg |
ERRα antagonist-1 |
1072145-33-5 | 100% | 25mg |
¥ 2480 | 2023-09-07 | |
Ambeed | A181151-250mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 250mg |
$907.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11230-1 mL * 10 mM (in DMSO) |
ERRα antagonist-1 |
1072145-33-5 | 1 mL * 10 mM (in DMSO) |
¥830.00 | 2022-02-28 | ||
Chemenu | CM159170-1g |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 1g |
$1052 | 2021-08-05 | |
Ambeed | A181151-100mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 100mg |
$495.0 | 2024-06-02 | |
eNovation Chemicals LLC | D754652-5mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 5mg |
$220 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N39080-100mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 100mg |
¥2736.0 | 2021-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N898712-1g |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 1g |
10,522.00 | 2021-05-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11230-5 mg |
ERRα antagonist-1 |
1072145-33-5 | 5mg |
¥760.00 | 2022-02-28 |
ERRα antagonist-1 Literatura Relacionada
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
1072145-33-5 (ERRα antagonist-1) Produtos relacionados
- 2172096-24-9(5-(3-methylbutyl)-1-pentyl-1H-1,2,3-triazole-4-carbothioamide)
- 130105-46-3(2-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid)
- 2764000-74-8(rac-(3R,4S)-4-(trifluoromethyl)piperidine-3-carboxylic acid)
- 59950-72-0(N-2-propyn-1-ylcyclohexanamine hydrochloride)
- 522624-47-1(3-(5-bromo-2-methoxyphenyl)sulfamoyl-4-chlorobenzoic acid)
- 1609401-33-3(1-(Cyclopropylmethyl)-3-azetidinol hydrochloride)
- 155988-33-3(1-(2-Bromophenyl)-2-nitroethene)
- 1805254-28-7(6-Amino-2-cyano-3-(difluoromethyl)pyridine)
- 2171817-93-7(4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid)
- 2228570-29-2(4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1072145-33-5)ERRα antagonist-1

Pureza:99%/99%
Quantidade:25mg/100mg
Preço ($):216.0/446.0
atkchemica
(CAS:1072145-33-5)ERRα antagonist-1

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito